molecular formula C20H26N4O3 B5612532 4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone

4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5612532
M. Wt: 370.4 g/mol
InChI Key: FWCYZSJVWGLNOM-UHFFFAOYSA-N
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Description

Introduction This section typically introduces the class of compounds to which "4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" belongs, highlighting their relevance in medicinal chemistry and chemical research. Piperazine derivatives, for example, are known for their central nervous system activity, including acting as serotonin receptor antagonists or agonists, depending on their structural configuration and substitution patterns.

Synthesis Analysis The synthesis of similar piperazine derivatives often involves multi-step chemical reactions, starting from basic chemical entities and proceeding through intermediate compounds. For example, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives are prepared using a key synthon via 1,3-dipolar cycloaddition reactions with appropriate hydrazonyl chlorides, leading to various substituted pyrazoles linked via a piperazine moiety (Mekky & Sanad, 2020).

Molecular Structure Analysis The molecular structure, especially the conformation of the piperazine ring and its substituents, plays a significant role in the biological activity and chemical behavior of these compounds. For instance, in the structure of 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, the piperazine ring exhibits an almost perfect chair conformation, which is crucial for its interaction with biological targets (Köysal, Işık & Aytemi̇r, 2004).

Chemical Reactions and Properties Piperazine compounds can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, depending on the functional groups present. These reactions can significantly alter their chemical and biological properties.

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals how the piperazine ring adopts a chair conformation, affecting its physical characteristics and reactivity (Faizi, Ahmad & Golenya, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising activity in a certain area (like medicinal chemistry), future research could focus on optimizing its activity, reducing side effects, or improving its synthesis .

properties

IUPAC Name

4-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-27-12-11-24-18(13-16(3)21-24)20(26)22-9-10-23(19(25)14-22)17-7-5-15(2)6-8-17/h5-8,13H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCYZSJVWGLNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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